molecular formula C43H61N9O7S B1193520 Sniper(tacc3)-2

Sniper(tacc3)-2

Cat. No.: B1193520
M. Wt: 848.1 g/mol
InChI Key: DPADMHBFWQPZCN-PIFNACGGSA-N
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Description

SNIPER(TACC3)-2 is a novel small molecule designed to target the spindle regulatory protein transforming acidic coiled-coil-3 (TACC3). TACC3 plays a crucial role in cell division and stability, particularly during mitosis. Overexpression of TACC3 is often observed in various cancers, making it a significant target for therapeutic interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNIPER(TACC3)-2 involves multiple steps, including the design and synthesis of small molecules that can induce poly-ubiquitylation and proteasomal degradation of TACC3. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the precise formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are still under development, given its relatively recent discovery. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

SNIPER(TACC3)-2 primarily undergoes reactions that lead to the degradation of TACC3. These reactions include:

Common Reagents and Conditions

The common reagents used in these reactions include ubiquitin, E3 ligases, and proteasome inhibitors. The conditions typically involve maintaining the reactions at physiological temperatures and pH to mimic the cellular environment.

Major Products

The major product of these reactions is the degraded form of TACC3, which leads to the disruption of mitosis and induces apoptosis in cancer cells .

Scientific Research Applications

SNIPER(TACC3)-2 has several scientific research applications, particularly in the field of oncology:

Mechanism of Action

SNIPER(TACC3)-2 exerts its effects by inducing the poly-ubiquitylation and proteasomal degradation of TACC3. This process involves tagging TACC3 with ubiquitin molecules, which signals the proteasome to degrade the protein. The degradation of TACC3 disrupts the stabilization of microtubules during mitosis, leading to mitotic arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SNIPER(TACC3)-2 is unique due to its specific mechanism of inducing poly-ubiquitylation and proteasomal degradation of TACC3. This targeted approach ensures the selective degradation of TACC3, minimizing off-target effects and enhancing its therapeutic potential .

Properties

Molecular Formula

C43H61N9O7S

Molecular Weight

848.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C43H61N9O7S/c1-29(2)24-36(51-41(56)38(53)35(44)25-31-8-6-5-7-9-31)40(55)46-17-19-58-21-23-59-22-20-57-18-16-45-39(54)32-10-12-33(13-11-32)42-50-34(28-60-42)27-49-43-47-15-14-37(52-43)48-26-30(3)4/h5-15,28-30,35-36,38,53H,16-27,44H2,1-4H3,(H,45,54)(H,46,55)(H,51,56)(H2,47,48,49,52)/t35-,36+,38+/m1/s1

InChI Key

DPADMHBFWQPZCN-PIFNACGGSA-N

SMILES

CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNIPER(TACC3)2;  SNIPER(TACC3) 2;  SNIPER(TACC3)-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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